Biotin-PEG3-CH2COOH

Surface immobilization Enzyme conjugation PNIPAAm brushes

Biotin-PEG3-CH2COOH is a heterobifunctional biotinylation reagent engineered for demanding bioconjugation and PROTAC workflows. Its critical PEG3 spacer (three ethylene glycol units) delivers superior streptavidin‑enzyme loading (81‑98% monolayer coverage) compared to longer linkers, directly enhancing assay sensitivity in SPR, ELISA, and bead‑based capture. The terminal -CH₂COOH group enables precise amide bond formation via EDC/NHS chemistry, while the ≥98% purity ensures reproducible stoichiometry in degrader assembly. Choose this compound for validated surface density performance and reliable PROTAC linker geometry that cannot be achieved by simple PEG‑class substitution.

Molecular Formula C18H31N3O7S
Molecular Weight 433.5 g/mol
Cat. No. B3026930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG3-CH2COOH
Molecular FormulaC18H31N3O7S
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCC(=O)O)NC(=O)N2
InChIInChI=1S/C18H31N3O7S/c22-15(19-5-6-26-7-8-27-9-10-28-11-16(23)24)4-2-1-3-14-17-13(12-29-14)20-18(25)21-17/h13-14,17H,1-12H2,(H,19,22)(H,23,24)(H2,20,21,25)/t13-,14-,17-/m0/s1
InChIKeyTZOKSJSRBNCFAS-ZQIUZPCESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG3-CH2COOH Procurement: Technical Overview of a PEG3-Based Biotin Linker with Terminal Carboxylic Acid


Biotin-PEG3-CH2COOH (CAS: 1189560-96-0, molecular weight: 433.52 g/mol) is a heterobifunctional polyethylene glycol (PEG)-based biotinylation reagent. It comprises a biotin moiety for high-affinity avidin/streptavidin binding (Kd ≈ 10⁻¹⁵ M), a three-unit PEG (PEG3) spacer arm, and a terminal carboxylic acid (-CH₂COOH) functional group . The compound is commercially classified as a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker, enabling the synthesis of bifunctional protein degraders by joining an E3 ubiquitin ligase ligand to a target protein ligand . The hydrophilic PEG3 spacer imparts aqueous solubility to conjugated biomolecules, while the carboxylic acid group provides a reactive handle for amide bond formation with primary amines via EDC/NHS activation chemistry .

Why Biotin-PEG3-CH2COOH Cannot Be Generically Substituted: Linker Length, Terminal Chemistry, and Purity Matter


Biotin-PEG3-CH2COOH occupies a specific physicochemical and functional niche that precludes simple substitution by other biotin-PEG derivatives. The PEG3 spacer length (three ethylene glycol units) represents a critical optimization parameter: shorter linkers (e.g., PEG2) may insufficiently reduce steric hindrance between the biotin binding pocket and conjugated biomolecules, while longer linkers (e.g., PEG4, PEG6, PEG23) increase molecular weight, alter hydrodynamic radius, and may reduce biotin accessibility in sterically constrained environments [1]. The terminal -CH₂COOH group differs from the more common -CH₂CH₂COOH (propionic acid) terminus found in Biotin-PEG3-propionic acid (CAS: 252881-76-8), yielding distinct conjugation geometry and potentially altered linker length . Furthermore, commercial purity specifications vary significantly across suppliers (ranging from 96.09% to ≥98%), which directly impacts conjugation efficiency and downstream assay reproducibility . Substituting based solely on the 'Biotin-PEG' class designation without verifying exact spacer length, terminal functional group identity, and purity specifications introduces uncontrolled variables into bioconjugation workflows.

Biotin-PEG3-CH2COOH Quantitative Differentiation Evidence: PEG3 Linker Performance vs. Alternatives


PEG3 Linker Enables Higher Biotin Surface Density and Enzyme Loading Compared to PEG23 in Polymer Brush Immobilization

In a comparative study of biotin linker length effects on enzyme immobilization onto protein-resistant PNIPAAm brushes, the biotin-PEG3 linker demonstrated superior biotin surface density and subsequent streptavidin-HRP (SA-HRP) loading compared to a biotin-PEG23 linker. Spectroscopic ellipsometry quantification revealed that the shorter PEG3 spacer provided better accessibility to alkyne-functionalized chain ends, resulting in higher biotin attachment [1]. This directly translated to higher SA-HRP amounts on biotin-PEG3-modified brushes in both the swollen (20°C) and collapsed (37°C) states. Notably, SA-HRP immobilized on biotin-PEG23-modified brushes at 20°C achieved only 43% monolayer coverage, whereas biotin-PEG3-modified surfaces consistently attained 81-98% monolayer coverage across all tested conditions [1].

Surface immobilization Enzyme conjugation PNIPAAm brushes Streptavidin-HRP

Molecular Weight and Structural Differentiation: Biotin-PEG3-CH2COOH (433.52 g/mol) vs. Biotin-PEG3-Propionic Acid (447.55 g/mol)

Biotin-PEG3-CH2COOH (CAS 1189560-96-0) and Biotin-PEG3-propionic acid (CAS 252881-76-8; also called Biotin-PEG3-acid) represent distinct chemical entities with quantifiable structural and physicochemical differences. Biotin-PEG3-CH2COOH possesses a terminal acetic acid group (-CH₂COOH), yielding a molecular formula of C₁₈H₃₁N₃O₇S and molecular weight of 433.52 g/mol . In contrast, Biotin-PEG3-propionic acid contains an additional methylene unit in its terminal group (-CH₂CH₂COOH), with a molecular formula of C₁₉H₃₃N₃O₇S and molecular weight of 447.55 g/mol . This 14.03 g/mol difference (approximately 3.2% mass increase) arises solely from the terminal carboxylic acid chain length variation. Both compounds incorporate a PEG3 spacer of three ethylene glycol units, but the differing terminal groups affect conjugation geometry and the effective distance between the biotin binding pocket and the conjugated amine.

Bioconjugation Linker selection Molecular weight Carboxylic acid derivatives

PEG3 Spacer Optimizes Biotin Accessibility by Reducing Steric Hindrance Relative to PEG2 and Non-PEG Linkers

The PEG3 spacer in Biotin-PEG3-CH2COOH provides a critical balance between molecular flexibility and minimized steric hindrance for avidin/streptavidin binding. The three-unit ethylene glycol chain extends the biotin moiety approximately 10-15 Å from the conjugated biomolecule, enabling the biotin to access the deep binding pocket of streptavidin (which resides approximately 9 Å below the protein surface) without imposing excessive conformational flexibility that could reduce binding kinetics [1]. PEG2-based linkers (two ethylene glycol units) provide insufficient extension for full binding pocket access in many conjugation contexts, while PEG4 and longer linkers (≥four units) increase molecular flexibility and may introduce entropic penalties during binding [2]. Vendor technical documentation explicitly notes that the PEG3 spacer 'reduces steric hindrance' and 'improves biotin accessibility' compared to shorter alternatives . The biotin-streptavidin interaction maintains its characteristic ultra-high affinity (Kd ≈ 10⁻¹⁵ M) when conjugated via the PEG3 spacer, as the spacer does not interfere with the critical ureido ring hydrogen-bonding network essential for binding [3].

Biotin-streptavidin binding Steric hindrance PEG spacer Conjugation efficiency

Validated Storage Stability: ≥12 Month Shelf Life at -20°C with Defined Solution Stability Parameters

Commercial Biotin-PEG3-CH2COOH from validated suppliers is specified with defined storage stability parameters that enable reproducible long-term procurement planning. The compound as a solid powder exhibits a shelf life of ≥12 months when stored properly at -20°C in dry, dark conditions . Extended stability data indicate that powder storage at -20°C maintains integrity for up to 2 years . For solution-phase storage, defined parameters are available: stock solutions in DMSO remain stable for 2 weeks at 4°C and up to 6 months at -80°C . Commercial product is supplied with purity ≥98% and shipped at ambient temperature without degradation . In contrast, the structurally related Biotin-PEG3-propionic acid analog (CAS 252881-76-8) carries distinct storage specifications and molecular weight (447.55 g/mol), requiring separate inventory management .

Stability Storage conditions Shelf life Procurement specifications

Biotin-PEG3-CH2COOH: Validated Application Scenarios for Scientific and Industrial Procurement


PROTAC Synthesis: Biotin-PEG3-CH2COOH as a PEG-Based Linker for Targeted Protein Degradation

Biotin-PEG3-CH2COOH is specifically utilized as a PEG-based PROTAC linker in the synthesis of heterobifunctional protein degraders . In PROTAC construction, the compound serves as the linker component connecting an E3 ubiquitin ligase ligand to a target protein ligand. The carboxylic acid terminus enables amide bond formation with amine-containing ligand precursors, while the PEG3 spacer provides the optimal length and flexibility for ternary complex formation between the target protein, PROTAC molecule, and E3 ligase. The biotin moiety itself is not the E3 ligand in this context; rather, the compound functions as a bifunctional building block where the biotin can be subsequently replaced or utilized as an affinity handle for purification during intermediate synthesis steps. The defined molecular weight of 433.52 g/mol and ≥98% purity ensure accurate stoichiometric control during PROTAC assembly [1]. This application is supported by the compound's classification as a PROTAC linker in multiple vendor catalogs and its use in the synthesis of PROTAC molecules designed to exploit the ubiquitin-proteasome system for selective protein degradation .

Protein and Peptide Biotinylation: Amine-Reactive Conjugation via Carboxylic Acid Activation

Biotin-PEG3-CH2COOH enables covalent biotinylation of proteins, peptides, and antibodies through activation of its terminal carboxylic acid group for reaction with primary amines . Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) coupling chemistry, the -CH₂COOH group is converted to an amine-reactive NHS ester intermediate, forming stable amide bonds with lysine residues or N-termini. The PEG3 spacer (three ethylene glycol units) provides sufficient extension (~10-15 Å) to minimize steric interference between the biotinylated biomolecule and the streptavidin binding pocket, while maintaining aqueous solubility of the conjugate [1]. Empirical evidence from surface immobilization studies demonstrates that PEG3-length linkers achieve 81-98% monolayer coverage of streptavidin-conjugated enzymes, significantly outperforming longer PEG23 linkers (43% coverage at 20°C) . This makes Biotin-PEG3-CH2COOH particularly suitable for applications requiring high-density biotin surface presentation, including ELISA plate coating, biosensor functionalization, and affinity purification resin preparation.

Affinity-Based Capture and Detection Assays: Optimized Linker Length for Surface Immobilization

Biotin-PEG3-CH2COOH is applied in surface functionalization workflows for affinity capture and detection assays where biotin surface density directly correlates with assay sensitivity. The carboxylic acid group enables covalent attachment to amine-derivatized surfaces (e.g., amino-silanized glass slides, amine-functionalized microplates, or aminated magnetic beads) via EDC/NHS coupling . The PEG3 spacer length has been empirically validated to provide optimal biotin accessibility: in comparative surface immobilization studies, biotin-PEG3 linkers yielded higher biotin surface density and subsequent streptavidin-enzyme loading than biotin-PEG23 linkers on thermoresponsive polymer brushes [1]. The shorter PEG3 spacer permitted better accessibility to alkyne-functionalized chain ends during click conjugation, translating to higher SA-HRP immobilization (81-98% monolayer coverage) compared to PEG23 (43% at 20°C) [1]. This performance advantage is critical for applications including surface plasmon resonance (SPR) biosensor chips, quartz crystal microbalance (QCM) sensors, ELISA plate functionalization, and magnetic bead-based immunoprecipitation where maximal capture efficiency is required. The compound's validated storage stability (≥12 months at -20°C) supports consistent lot-to-lot surface functionalization performance .

PROTAC Intermediate Synthesis: Biotin as a Traceless Affinity Handle in Multi-Step Synthesis

Biotin-PEG3-CH2COOH serves as a strategic intermediate in multi-step PROTAC synthesis, where the biotin moiety functions as a temporary affinity purification tag rather than the final E3 ligase ligand. The compound's PEG3 spacer and terminal carboxylic acid enable the construction of biotinylated linker-ligand conjugates that can be purified by streptavidin affinity chromatography, then subsequently modified to exchange the biotin for the desired E3 ligase ligand . This 'biotin as a traceless handle' strategy leverages the ultra-high affinity of biotin-streptavidin binding (Kd ≈ 10⁻¹⁵ M) to isolate intermediates from complex reaction mixtures [1]. The PEG3 spacer ensures that the biotin remains accessible for streptavidin capture while providing sufficient separation from the conjugated synthetic intermediate. Following purification, the biotin can be cleaved if a cleavable linker variant is employed, or the intermediate can be carried forward with subsequent chemical transformation. The defined molecular weight (433.52 g/mol) and high purity (≥98%) of Biotin-PEG3-CH2COOH provide the analytical consistency required for tracking synthetic intermediates by LC-MS and ensuring reproducible yields in medicinal chemistry workflows.

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